(Z)-3-cyclopentyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-cyclopentyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by:
- Core structure: A 2-thioxothiazolidin-4-one scaffold, a five-membered ring containing sulfur and nitrogen atoms.
- Substituents: A cyclopentyl group at position 3, which enhances lipophilicity and steric bulk. A (2-methoxyphenyl)amino-methylene moiety at position 5, contributing to π-π stacking and hydrogen-bonding interactions.
- Stereochemistry: The Z-configuration of the exocyclic double bond at position 5 is critical for its bioactivity, as seen in structurally related compounds .
Properties
IUPAC Name |
3-cyclopentyl-4-hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-20-13-9-5-4-8-12(13)17-10-14-15(19)18(16(21)22-14)11-6-2-3-7-11/h4-5,8-11,19H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKCJFHTVBCWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(N(C(=S)S2)C3CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-cyclopentyl-5-(((2-methoxyphenyl)amino)methylene)-2-thioxothiazolidin-4-one is a thioxothiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits various biological properties, including anti-melanogenic, antioxidant, and antimicrobial activities. The following sections detail the synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of thiazolidinone scaffolds followed by the introduction of substituents that enhance its biological activity.
General Synthetic Route:
- Formation of Thiazolidinone Backbone : The initial step involves the reaction of cyclopentyl isothiocyanate with appropriate aldehydes to form the thiazolidinone core.
- Substitution with Methoxyphenyl Group : The introduction of the 2-methoxyphenyl amino group is achieved through nucleophilic substitution reactions.
- Final Purification : The final product is purified using recrystallization techniques to obtain high purity suitable for biological testing.
Anti-Melanogenic Activity
Research has demonstrated that this compound acts as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies using B16F10 melanoma cells showed that this compound inhibited melanin production effectively.
Key Findings:
- IC50 Values : The compound exhibited an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor, indicating superior potency in inhibiting melanin synthesis.
- Mechanism : Kinetic studies suggested that it operates through a mixed inhibition mechanism, affecting both competitive and non-competitive pathways.
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays measuring its ability to scavenge reactive oxygen species (ROS).
Results:
- DPPH Assay : Demonstrated significant free radical scavenging activity.
- Cell Viability : At concentrations below 20 µM, the compound did not exhibit cytotoxic effects on normal cells, indicating a favorable safety profile for potential therapeutic applications.
Antimicrobial Activity
In addition to its anti-melanogenic and antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Evaluation:
- Minimum Inhibitory Concentration (MIC) : The compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.
Case Study 1: Tyrosinase Inhibition
A study focused on the inhibition of mushroom tyrosinase revealed that the compound's analogs exhibited varying degrees of inhibition. Notably, one analog demonstrated an IC50 value of 1.12 µM, making it approximately 22 times more effective than kojic acid in inhibiting tyrosinase activity.
Case Study 2: Antioxidant Efficacy
In cellular models, the compound was tested for its ability to protect against oxidative stress. Results indicated significant reductions in ROS levels in treated cells compared to controls, supporting its potential use in skin care formulations targeting oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares key structural features and substituents of the target compound with analogous rhodanine derivatives:
Key Observations :
- The target compound’s cyclopentyl group at position 3 distinguishes it from most analogs, which often have smaller substituents (e.g., H, phenyl, or acetic acid chains) .
- The (2-methoxyphenyl)amino-methylene group at position 5 is unique; similar compounds feature benzylidene or heteroaromatic substituents (e.g., indole, benzothiophene) .
Physicochemical Data :
Notes:
Antimicrobial Activity :
Enzyme Inhibition :
- Benzimidazole-rhodanine conjugates inhibit topoisomerase IIα at IC₅₀ = 0.8–2.5 µM .
- The 2-methoxyphenyl group in the target compound may mimic tyrosine residues in enzyme active sites, as seen in ADAMTS-5 inhibitors .
Anticancer Potential:
- Fluorobenzylidene derivatives (e.g., 6a-l) exhibit IC₅₀ = 1.2–18 µM against MCF-7 and HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
